2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a heterocyclic compound exhibiting a triazole ring, a furan ring, and a pyrrole ring in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis begins with the preparation of the 1,2,4-triazole moiety by cyclization of appropriate hydrazine and thiosemicarbazide precursors under acidic conditions. Concurrent formation of the furan and pyrrole derivatives involves the cyclization of furan-2-carboxaldehyde and pyrrole-2-carboxaldehyde with ammonia or primary amines. Finally, a thiolation reaction, using sulfur sources like thiourea, introduces the sulfanyl group, followed by acylation with 3-methylphenylacetyl chloride under basic conditions to achieve the final compound.
Industrial Production Methods
In industrial settings, automated flow reactors ensure precise control over the multi-step synthesis involving cyclization, thiolation, and acylation. Optimized conditions like pressure, temperature, and the use of catalysts reduce reaction times and improve yields. Purification processes, including crystallization and chromatography, ensure high purity of the final product for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide undergoes various reactions:
Oxidation: : Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the triazole ring leads to dihydro derivatives, employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution at the acetamide nitrogen or sulfanyl sulfur with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : H₂O₂, m-CPBA, or KMnO₄ in solvents like acetic acid or dichloromethane.
Reduction: : LiAlH₄, NaBH₄ in solvents like ether or tetrahydrofuran.
Substitution: : Alkyl halides or acyl chlorides in aprotic solvents like acetone or DMSO under reflux conditions.
Major Products
Oxidized products include sulfoxides and sulfones, reduced products are dihydrotriazoles, and substituted products are alkylated or acylated derivatives.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is widely used:
Chemistry: : As an intermediate in synthesizing complex organic molecules.
Biology: : As a tool for studying biological pathways and enzymatic functions.
Medicine: : Investigated for potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: : Utilized in designing new materials with specific electronic or photonic properties.
Mechanism of Action
The compound’s mechanism of action involves binding to molecular targets like enzymes or receptors, influencing biological pathways. The triazole ring is essential for hydrogen bonding with active sites, while the furan and pyrrole rings interact through π-stacking or hydrophobic interactions. These interactions disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide stands out due to its unique combination of heterocyclic rings and sulfanyl group, offering diverse interaction possibilities and higher efficacy. Similar compounds include:
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
N-(3-methylphenyl)-2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
These compounds share structural similarities but differ in ring substituents, impacting their chemical behavior and applications.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-14-6-4-7-15(12-14)20-17(25)13-27-19-22-21-18(16-8-5-11-26-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHAFVDSXHOVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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